molecular formula C13H12N2O2 B175489 4-amino-N-(4-hydroxyphenyl)benzamide CAS No. 13160-60-6

4-amino-N-(4-hydroxyphenyl)benzamide

Cat. No. B175489
CAS RN: 13160-60-6
M. Wt: 228.25 g/mol
InChI Key: XGFGZUUXMPLFHH-UHFFFAOYSA-N
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Description

4-amino-N-(4-hydroxyphenyl)benzamide is a chemical compound . It has been used as a poly (ADP-ribose)polymerase (PADPRP) inhibitor to study the death of target cells by cytotoxic effector cells using the nuclear enzyme poly (ADP-ribose)polymerase (PADPRP) .


Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . An efficient two-step synthetic route for preparation of the important Pigment Yellow 181 intermediate 4-amino-N-(4-carbamoylphenyl)benzamide is described .


Molecular Structure Analysis

The molecular structure of 4-amino-N-(4-hydroxyphenyl)benzamide can be confirmed by its physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

The synthesis of 4-amino-N-(4-hydroxyphenyl)benzamide involves a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate . Reductions were performed under hydrogen pressure (1.5 MPa) in a non-corrosive autoclave .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-(4-hydroxyphenyl)benzamide can be determined by its physicochemical properties and spectroanalytical data .

Scientific Research Applications

Chemoselective Synthesis

4-amino-N-(4-hydroxyphenyl)benzamide demonstrates potential in chemoselective synthesis processes. For instance, the N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, producing compounds like N-(2-hydroxyphenyl)benzamides, which hold biological interest. This synthesis method is notable for its selectivity and the formation of biologically relevant compounds (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).

Antioxidant Activity

The compound's derivatives show promise as powerful antioxidants. Electrochemical studies of amino-substituted benzamide derivatives, including 4-amino-N-(4-hydroxyphenyl)benzamide, reveal their capacity to act as antioxidants by scavenging free radicals. Such research underscores the importance of understanding the electrochemical oxidation mechanisms of antioxidants (I. Jovanović et al., 2020).

Inhibition of Metalloenzymes

A derivative, 4-amino-N-(4-sulfamoylphenyl)benzamide, has been synthesized and shown effective in inhibiting metalloenzyme carbonic anhydrase. This has implications for targeting cytosolic isoforms of these enzymes, which could be beneficial for therapeutic applications (Ramazan Ulus et al., 2013).

Antimicrobial Activity

Some derivatives like 4-amino-N-(o-hydroxyphenyl)benzamide exhibit significant antimicrobial activity. For example, one derivative demonstrated activity against the Gram-negative microorganism Klebsiella pneumoniae, suggesting potential for treating bacterial infections (E. Şener et al., 2000).

Therapeutic Efficacy in Tumor Models

4-amino-N-(2'-aminophenyl)benzamide, another derivative, has shown differential therapeutic efficacy in rat tumor models, particularly in slowly proliferating tumors. This suggests a potential role in cancer treatment, especially considering its low mutagenic potential and DNA-DNA crosslinking activity (M. Berger et al., 1985).

Electochemical Characterization

Research into the electrochemical behavior of polymers derived from this compound, such as poly(amide-imide)s, is also ongoing. These studies explore the oxidation of phenolic groups in the polymers, suggesting applications in materials science and electrochemistry (S. Mallakpour et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

To combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

properties

IUPAC Name

4-amino-N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFGZUUXMPLFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391375
Record name 4-amino-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(4-hydroxyphenyl)benzamide

CAS RN

13160-60-6
Record name 4-Amino-N-(4-hydroxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13160-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Mehdipour-Ataei, Y Sarrafi, M Hatami - European polymer journal, 2004 - Elsevier
A novel diamine with built-in sulfone, ether, and amide structure was prepared via three-step reactions. Nucleophilic reaction of 4-aminophenol with 4-nitrobenzoyl chloride in the …
Number of citations: 73 www.sciencedirect.com
A Kausar, S Zulfiqar, MI Sarwar - Polymer Reviews, 2014 - Taylor & Francis
Currently, a lot of research efforts have been directed toward exploiting the special high-performance characteristics of polymers with sulfur in the backbone. Sulfur-containing polymers …
Number of citations: 142 www.tandfonline.com

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